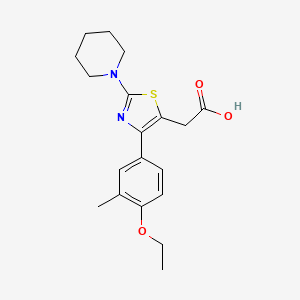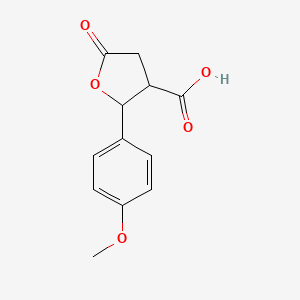
Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-chloro-5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is a derivative of nicotinic acid and features both chlorine and iodine substituents on the nicotinate ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-iodo-2-methylnicotinate typically involves the halogenation of a nicotinic acid derivative. One common method includes the iodination of 6-chloro-2-methylnicotinic acid, followed by esterification to form the methyl ester. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid .
Industrial Production Methods
Industrial production of Methyl 6-chloro-5-iodo-2-methylnicotinate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact .
化学反应分析
Types of Reactions
Methyl 6-chloro-5-iodo-2-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
Methyl 6-chloro-5-iodo-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 6-chloro-5-iodo-2-methylnicotinate involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl 6-chloro-2-iodo-5-methylnicotinate
- Methyl 6-chloro-5-bromo-2-methylnicotinate
- Methyl 6-chloro-5-fluoro-2-methylnicotinate
Uniqueness
Methyl 6-chloro-5-iodo-2-methylnicotinate is unique due to the specific combination of chlorine and iodine substituents, which can influence its reactivity and interactions differently compared to other halogenated derivatives.
属性
分子式 |
C8H7ClINO2 |
|---|---|
分子量 |
311.50 g/mol |
IUPAC 名称 |
methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-4-5(8(12)13-2)3-6(10)7(9)11-4/h3H,1-2H3 |
InChI 键 |
QSDJAWHGWNUKIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1C(=O)OC)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



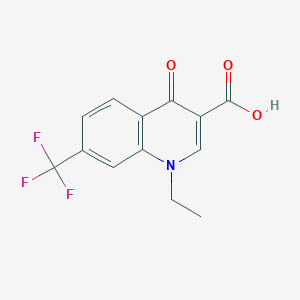


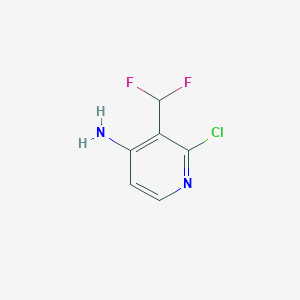
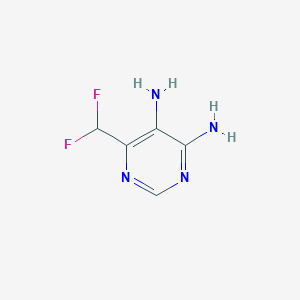
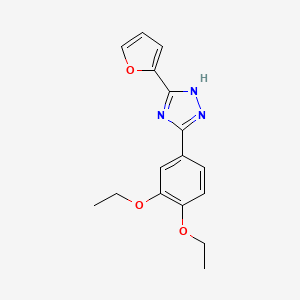
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787431.png)

![(6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11787448.png)
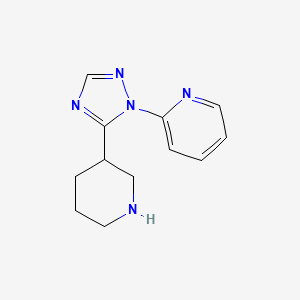
![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)
